molecular formula OTl2 B073582 Dithallium oxide CAS No. 1314-12-1

Dithallium oxide

Cat. No.: B073582
CAS No.: 1314-12-1
M. Wt: 424.77 g/mol
InChI Key: KFAIYPBIFILLEZ-UHFFFAOYSA-N
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Description

Dithallium oxide (Tl₂O), also known as thallium(I) oxide, is a high-purity inorganic compound of significant interest in advanced materials research. Unlike most metal oxides, it exhibits pronounced basicity and high solubility in water and ethanol, forming strongly alkaline solutions. Its primary research value lies in the fields of solid-state chemistry and materials science, where it serves as a crucial precursor for the synthesis of thallium-based superconductors, such as those in the thallium-barium-calcium-copper-oxide (TBCCO) family. The mechanism of action in these applications involves high-temperature solid-state reactions where Tl₂O provides the essential thallium source, enabling the formation of complex crystalline structures with exceptional superconducting properties.

Properties

IUPAC Name

λ1-thallanyloxythallium
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InChI

InChI=1S/O.2Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFAIYPBIFILLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O([Tl])[Tl]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Tl2O, OTl2
Record name Thallium(I) oxide
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DSSTOX Substance ID

DTXSID40894900
Record name Thallium oxide (Tl2O)
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Molecular Weight

424.77 g/mol
Source PubChem
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CAS No.

1314-12-1
Record name Thallium oxide (Tl2O)
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Record name Thallium oxide
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Record name Thallium oxide (Tl2O)
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Record name Thallium oxide (Tl2O)
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Record name Dithallium oxide
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Advanced Synthetic Methodologies for Dithallium Oxide

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions represent a conventional and straightforward approach for the synthesis of dithallium oxide (Tl₂O) and other complex oxides. This methodology involves the direct reaction of solid precursors at elevated temperatures to induce diffusion and chemical reaction, leading to the formation of the desired product. The synthesis of chalcogenidoplumbates(II,IV), for instance, begins with the fusion of elements at high temperatures under inert conditions in silica (B1680970) glass ampules. jove.com This method, while effective, often requires subsequent purification steps to isolate the target compound. jove.comnih.gov

The general principle involves combining stoichiometric amounts of precursor materials, such as metal oxides, carbonates, or nitrates, and heating them in a furnace. The choice of precursors and reaction conditions, including temperature, atmosphere, and reaction time, is critical in determining the phase and purity of the final product. For example, the synthesis of certain polyoxopalladates is highly dependent on the pH of the precursor solution and the reaction temperature. acs.org

Mechanochemical methods, a subset of solid-state reactions, utilize mechanical energy, such as ball milling, to initiate chemical transformations. mdpi.com This technique can lead to the formation of products at or near room temperature, offering an alternative to high-temperature furnace methods. mdpi.com For instance, mechanochemical milling has been successfully employed for the synthesis of various metal nitrides and hydrides. mdpi.com

Solution-Phase Precursor Routes for this compound Formation

Solution-phase synthesis offers a versatile alternative to solid-state methods, often providing better control over stoichiometry, particle size, and morphology of the resulting materials. These routes typically involve the dissolution of precursors in a suitable solvent, followed by a chemical reaction that leads to the precipitation of the desired compound.

One common approach is the use of precursor solutions for the deposition of thin films. For instance, in the formation of indium oxide (In₂O₃) and zinc oxide (ZnO) thin films, precursor salts like nitrates and acetates are dissolved and then thermally treated to induce conversion to the metal oxide. acs.org The choice of solvent and precursor salt is crucial as it dictates the reaction pathway and the necessary processing conditions. acs.org

The synthesis of complex structures like polyoxopalladates can also be achieved through solution-based methods, where the reaction pH plays a critical role in the self-assembly of the final product. acs.org Furthermore, the combination of high-temperature solid-state synthesis followed by solution-based techniques, such as solvothermal extraction, has proven effective for creating novel compounds that are inaccessible by either method alone. jove.comnih.gov This hybrid approach allows for the formation of intermediate phases at high temperatures, which are then extracted and reacted in solution to yield the final product. jove.com

The development of single-source precursors, where a single compound contains all the necessary elements for the final material, has streamlined solution-phase synthesis. These precursors are designed to decompose cleanly at elevated temperatures, yielding the desired product. This approach has been particularly successful in the deposition of tin-chalcogenide thin films, where careful design of the precursor ligand system allows for precise control over the oxidation state of the tin in the final material. rsc.org

Vapor-Phase Deposition Techniques for this compound Thin Films

Vapor-phase deposition techniques are paramount for the fabrication of high-quality thin films essential for various technological applications. These methods involve the transport of a material in the vapor phase to a substrate, where it condenses to form a solid film. The two primary categories of vapor-phase deposition are Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. youtube.com This technique is widely used in the semiconductor and optics industries to create thin films with specific properties. youtube.com A key advantage of CVD is its ability to coat complex shapes and its adaptability to large-scale processing. psu.edu

The selection of precursors is a critical aspect of the CVD process. psu.edu An ideal precursor should be volatile enough to be transported to the reaction chamber but stable enough to not decompose prematurely. rsc.org For the deposition of multi-component oxides, liquid injection CVD is often employed, where a solution of precursors is vaporized and delivered to the deposition chamber. psu.edu This method allows for precise control over the stoichiometry of the resulting film. psu.edu

Variations of the CVD process, such as Atomic Layer Deposition (ALD), offer even greater control over film thickness and conformality. ALD is based on sequential, self-terminating gas-solid reactions, allowing for the deposition of films with atomic-level precision. nih.govresearchgate.net

Physical Vapor Deposition (PVD) Variants, including Sputtering and Evaporation

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is transformed into a vapor phase through physical means, transported through a vacuum or low-pressure gaseous environment, and then condensed onto a substrate as a thin film. wikipedia.org The most common PVD processes are sputtering and evaporation. wikipedia.orguakron.edu

In evaporation , the source material is heated in a vacuum chamber to a temperature where it vaporizes. uakron.edu The vapor then travels in a straight line to the substrate, where it condenses. This method is suitable for a wide range of materials.

In sputtering , the source material (target) is bombarded with energetic ions, typically from a plasma, which causes atoms to be ejected from the target. uakron.edu These ejected atoms then deposit onto the substrate. Sputtering is a versatile technique that can be used to deposit metals, alloys, and compounds. uakron.edu

PVD techniques are used to produce thin films for a wide array of applications, including improving hardness, wear resistance, and providing decorative finishes. wikipedia.org The properties of the deposited films are highly dependent on the specific PVD technique and the deposition parameters used. researchgate.net For example, dithallium phthalocyanine (B1677752) thin films have been prepared by vacuum deposition on single-crystalline substrates. worldscientific.com

Mechanistic Studies of this compound Crystal Growth and Film Deposition

Understanding the mechanisms of crystal growth and film deposition is crucial for controlling the properties of the final material. These studies often involve a combination of experimental techniques and theoretical modeling to elucidate the kinetics and thermodynamics of the formation processes.

Kinetics of Formation and Growth Processes

The kinetics of oxide growth are influenced by several factors, including the transport of ions and electrons through the growing film and the rates of reactions at the interfaces. northwestern.edu For thin films, the growth rate can follow different models, such as logarithmic, inverse logarithmic, or parabolic laws, depending on the dominant mechanism. northwestern.edupsu.edu

The initial stages of film growth often involve the nucleation of small islands, which then grow and coalesce to form a continuous film. psu.edu The nucleation process is an activated process, and the activation energy can be influenced by factors such as oxygen pressure and the presence of surface defects. psu.edu

In the context of thin film deposition, the growth rate can be on the order of 1-2 μm per minute, with the final film properties being dependent on the deposition temperature and film thickness. acs.orgresearchgate.net Spectroscopic techniques are often employed to study the surface reaction chemistry during deposition. For instance, in the atomic layer deposition of tin dioxide, spectroscopic studies have been used to elucidate the reaction mechanism, showing that the initial nucleation involves the protonation of ligands by surface hydroxyl groups. researchgate.net

The table below summarizes key parameters and findings from various studies on film growth kinetics.

Material SystemDeposition TechniqueKey Kinetic FindingsReference
Passive Films on Transition MetalsVariousOxide growth can be controlled by ion ejection, defect transport, or ion dissolution rates. northwestern.edu
Cr₂O₃ on Cr(110)OxidationLogarithmic growth rate with a limiting thickness that increases with temperature. psu.edu
SnS₂Atmospheric Pressure CVDGrowth rates of 1-2 μm/min; single-phase hexagonal structure formed up to 500 °C. acs.orgresearchgate.net
SnO₂Atomic Layer DepositionNucleation occurs via protic ligand exchange, while growth proceeds through surface peroxide species. researchgate.net

Influence of Reaction Parameters on Material Morphology and Phase Purity

The synthesis of this compound (Tl₂O), like other metal oxides, is a process where the final characteristics of the material are profoundly influenced by the conditions of the reaction. Control over parameters such as temperature, precursor concentration, pH, and reaction time is crucial for tailoring the morphology (e.g., particle size, shape) and ensuring the phase purity of the resulting oxide. Advanced synthesis techniques, including sol-gel, hydrothermal, and thermal decomposition methods, offer pathways to manipulate these characteristics with precision. mdpi.commdpi.comsci-hub.se

The precise control of synthesis parameters is paramount for achieving the desired stoichiometry and phase purity. mdpi.com For instance, in the synthesis of mixed metal oxides, differences in the hydrolysis and condensation rates between various precursors can impact the formation of a homogeneous final product. mdpi.com Strategies such as the pre-hydrolysis of less reactive precursors or the use of chelating ligands to slow down more reactive precursors are employed to ensure uniformity. mdpi.com

Temperature: Reaction and annealing temperatures play a critical role in the crystallization, phase formation, and morphology of thallium oxides. Thermal decomposition is a common method where temperature directly governs the resulting phase. For example, thallium(III) oxide (Tl₂O₃) can be decomposed at high temperatures (500-1000°C) to yield this compound (Tl₂O) and oxygen. charchem.org In sol-gel processes, post-synthesis annealing temperature is critical for converting the precursor gel into the final crystalline oxide. acs.orgresearchgate.net For instance, in the sol-gel synthesis of indium tin oxide, a related metal oxide, the amorphous gel crystallizes into the nano-crystalline phase at 300°C, with further annealing influencing phase composition and optical properties. researchgate.net Similarly, studies on indium nitrate (B79036) precursors show that annealing at 300°C is sufficient to decompose nitrate-related byproducts, while a higher temperature of 450°C is needed to convert In-OH groups into the pure In₂O₃ oxide. acs.org This indicates that a precise temperature ramp and final annealing temperature are essential for removing solvent, decomposing byproducts, and achieving a pure, crystalline this compound phase.

Precursor Concentration: The concentration of the initial reagents is a key factor in determining the morphology of the final product. In sonochemical and sol-gel methods for producing thallium(III) oxide nanostructures, the precursor concentration directly influences the resulting morphology. High concentrations of initial reagents have been observed to result in the formation of microrods. researchgate.net Conversely, when lower concentrations of the same precursors are used, a variety of different morphologies can be obtained. researchgate.net This principle is widely applicable in metal oxide synthesis, where lower precursor concentrations can favor controlled nucleation and growth, leading to well-defined nanoparticles, while higher concentrations may lead to faster, less controlled precipitation or the formation of larger, aggregated structures. rsc.org

pH of the Reaction Solution: The pH of the synthesis solution is a critical parameter, particularly in hydrothermal and precipitation methods. It influences the hydrolysis and condensation rates of metal precursors and the surface charge of the forming particles, which in turn affects particle growth and aggregation. researchgate.neteie.gr For the synthesis of thallium-containing polyoxopalladates, adjusting the pH is a key step. For example, a synthesis might start at a pH of 7.0, followed by a decrease to 4.5 to facilitate the formation of the desired crystalline structure. [No specific citation available for direct Tl2O synthesis] This control over pH is essential for guiding the reaction towards a specific, phase-pure product. In hydrothermal synthesis of other metal tellurites, the final product composition is highly dependent on the pH, with different phases forming at pH 3 versus pH 6 or 7.5. eie.gr

The following table summarizes the influence of various reaction parameters on the synthesis of thallium oxides and related compounds, illustrating the general principles that govern the control of morphology and phase purity.

ParameterMethodPrecursor(s)Effect on Morphology/Phase
Temperature Thermal DecompositionTl₂O₃Decomposition at 500-1000°C leads to the formation of the Tl₂O phase. charchem.org
Temperature Sol-GelIndium NitrateAnnealing at 450°C eliminates hydroxyl-related peaks, promoting the formation of pure In₂O₃. acs.org
Temperature HydrothermalTiOSO₄Nanoparticle size increases from ~10 nm to ~30 nm as synthesis temperature rises from 100°C to 220°C. mdpi.com
Precursor Conc. Sonochemical[Tl(HTar)]nHigh concentration of initial reagents leads to the formation of microrods; low concentration yields various morphologies. researchgate.net
pH HydrothermalNiSO₄, TeO₂At pH 3, distinct acicular and rhombohedral crystals form. At pH 7.5, a different phase (Ni₂Te₃O₈) is predominantly produced. eie.gr
Reaction Time Microwave HydrothermalCalcium/Phosphate precursorsIncreasing synthesis time from 55 s to 1200 s can be used to control nanoparticle diameter. beilstein-journals.org

Elucidation of Advanced Structural Features and Polymorphism in Dithallium Oxide

Defect Chemistry and Non-Stoichiometry in Dithallium Oxide Lattices

Influence of Doping and Processing Conditions on Defect Concentrations

The concentration and nature of defects within the this compound lattice are critically dependent on both the introduction of dopant atoms and the specific conditions under which the material is synthesized and processed. These defects, which include vacancies, interstitials, and substitutional atoms, play a crucial role in determining the material's electronic and optical properties.

Influence of Doping

The intentional introduction of foreign atoms, or dopants, into the this compound crystal lattice is a primary method for manipulating its defect concentrations. While specific studies on doped Tl₂O are not extensively detailed in the reviewed literature, the principles of doping in metal oxides allow for a clear understanding of the expected effects. The incorporation of dopant atoms can introduce localized defect states and alter the material's electronic structure. researchgate.net

The type of defect created is largely dependent on the properties of the dopant ion, such as its ionic radius and charge, relative to the host Tl⁺ ion.

Interstitial Doping: Smaller dopant atoms may occupy interstitial sites within the Tl₂O lattice, creating interstitial defects.

Defect Interactions: The introduction of dopants can lead to an increased concentration of defects, which can interact and form more complex defect structures. researchgate.net

The following interactive table summarizes the theoretical point defects that could be generated in this compound through doping with hypothetical dopants.

Dopant TypeExample Ion (Hypothetical)Host Ion ReplacedPrimary Defect CreatedCharge Compensating Defect
Aliovalent (Higher Charge)M²⁺Tl⁺Substitutional M on Tl site (MTl•)Thallium Vacancy (V'Tl)
Aliovalent (Lower Charge)A⁰Tl⁺Substitutional A on Tl site (A'Tl)Oxygen Vacancy (VO••) or Tl Interstitial (Tli•)
IsovalentK⁺Tl⁺Substitutional K on Tl site (KTlx)None (minimal lattice strain)

Note: Kröger-Vink notation is used to describe the defects.

Influence of Processing Conditions

Processing conditions during the synthesis of this compound are fundamental in controlling the intrinsic defect concentrations. Key parameters include temperature, atmospheric conditions (particularly oxygen partial pressure), and the specific synthesis technique employed.

Annealing and Oxygen Partial Pressure: The concentration of point defects, such as oxygen vacancies and metal interstitials, can be systematically varied by annealing the material at high temperatures under controlled atmospheric conditions. patrickehopkins.com For many metal oxides, annealing in a low-oxygen partial pressure (reducing environment) increases the concentration of oxygen vacancies and metal interstitials. Conversely, annealing in a high-oxygen partial pressure (oxidizing environment) can decrease the oxygen vacancy concentration and potentially create metal vacancies. Studies on other thallium oxides have shown that the partial pressure of Tl₂O is highly dependent on both temperature and the oxygen partial pressure during synthesis. researchgate.net

Synthesis Method: The method of synthesis can introduce specific types of defects. For instance, in the electrodeposition of thallium(III) oxide films, the applied potential acts as a critical processing parameter that dictates the defect chemistry. nih.gov High applied overpotentials have been shown to favor the formation of oxygen vacancies, whereas lower overpotentials favor cation interstitials. nih.gov Although this finding pertains to Tl₂O₃, it highlights the significant role that electrochemical synthesis parameters can play in controlling defect types in thallium oxides.

The relationship between processing conditions and the resulting defect concentrations is summarized in the table below.

Processing ParameterConditionLikely Effect on Defect Concentration
Oxygen Partial Pressure Low (Reducing)Increase in oxygen vacancies (VO••) and/or thallium interstitials (Tli•)
High (Oxidizing)Decrease in oxygen vacancies; potential increase in thallium vacancies (V'Tl)
Temperature HighIncreased defect mobility and formation; can favor specific defect types depending on atmosphere
Electrochemical Potential High OverpotentialFavors oxygen vacancy formation
(in electrodeposition)Low OverpotentialFavors cation interstitial formation

By carefully controlling these doping and processing variables, the defect landscape of this compound can be engineered to achieve desired material properties.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Dithallium Oxide

Application of Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, serves as a powerful tool for probing the bonding environment within metal oxides by measuring the vibrational modes of the crystal lattice. tanta.edu.egsu.se These vibrations, which involve the stretching and bending of bonds, are sensitive to factors such as bond strength, atomic masses, and crystal structure. su.semsu.edu

Raman spectroscopy provides information on the vibrational modes of a material by analyzing the inelastic scattering of monochromatic light. For solid-state materials like dithallium oxide, the resulting spectrum reveals phonon modes characteristic of the crystal lattice. spectroscopyonline.com The analysis of spectra for oxides requires an understanding of how atoms move within the crystal lattice. spectroscopyonline.com In crystalline metal oxides, these vibrations typically manifest as sharp, well-defined peaks, whereas amorphous forms of the same material tend to produce broad spectral bands. spectroscopyonline.com The position and shape of these peaks can be used to identify the material's specific polymorph and degree of crystallinity. spectroscopyonline.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule or material as it transitions between vibrational energy levels. tanta.edu.egmsu.edu For a vibration to be IR active, it must induce a change in the molecule's dipole moment. tanta.edu.eg The mid-IR region (4000–200 cm⁻¹) is typically used to identify the functional groups present in a molecule. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Chemistry Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. caltech.edu In XPS, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. caltech.edu

For this compound, XPS is crucial for confirming the +1 oxidation state of thallium. The analysis focuses on the high-resolution spectrum of the Tl 4f core level. This signal is split into two distinct peaks, the Tl 4f₇/₂ and Tl 4f₅/₂, due to spin-orbit coupling. The binding energy of the Tl 4f₇/₂ peak for elemental thallium is approximately 118 eV. thermofisher.com In thallium(I) compounds, this value is shifted to slightly lower binding energies, consistent with the Tl⁺ state. Studies involving Tl(I) adsorbed on surfaces have identified a spin-orbit splitting of approximately 4.4 eV between the Tl 4f₇/₂ and Tl 4f₅/₂ components. researchgate.net

Core LevelBinding Energy (eV) ReferenceSpin-Orbit Splitting (eV)
Tl 4f7/2 (Elemental Tl)~118~4.4
Tl 4f5/2-

Solid-State Nuclear Magnetic Resonance (NMR) Studies on Thallium Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both of which are spin-½ nuclei. huji.ac.il Due to its higher natural abundance and greater sensitivity, ²⁰⁵Tl is the preferred nucleus for NMR studies. huji.ac.il

Thallium NMR is characterized by an exceptionally wide chemical shift range, spanning over 6000 ppm, which makes it a highly sensitive probe of the local electronic and structural environment around the thallium nucleus. huji.ac.ilcnr.it In the solid state, ²⁰⁵Tl NMR can provide valuable information about the coordination environment, bonding covalency, and crystallographically distinct thallium sites within materials like this compound. Variations in the local environment, such as changes in bond lengths or coordination number, will result in measurable differences in the observed chemical shift. rsc.org

Computational Spectroscopy for Predicting and Interpreting Electronic Transitions in this compound

Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and interpreting the spectroscopic properties of thallium compounds. Due to the presence of the heavy thallium atom, relativistic effects must be included in the calculations to achieve accurate results. cnr.itnih.gov

For instance, computational protocols using the Zeroth-Order Regular Approximation (ZORA) for relativistic effects, combined with hybrid functionals like PBE0, have shown excellent performance in predicting ²⁰⁵Tl NMR chemical shifts for a variety of thallium compounds. cnr.itnih.gov These calculations can help assign experimental spectra and provide a link between the observed chemical shifts and the underlying electronic structure. cnr.it Similarly, computational methods can predict vibrational frequencies to aid in the assignment of IR and Raman spectra.

Furthermore, advanced computational techniques are critical for understanding the electronic structure of thallium oxides. Studies on the related thallium(III) oxide (Tl₂O₃) have shown that standard DFT approaches incorrectly predict it to be a semimetal, while more sophisticated screened hybrid DFT calculations correctly identify it as a semiconductor with a small band gap. semanticscholar.org This highlights the necessity of high-level theory for accurately describing the electronic properties of these materials.

Advanced Optical Spectroscopic Techniques for Electronic Band Structure Characterization

Advanced optical spectroscopic techniques, such as UV-Vis-NIR spectroscopy, are employed to probe the electronic band structure of semiconductor materials like this compound. By measuring the transmission and reflection of light across a wide range of wavelengths, key optical constants including the refractive index (n) and the absorption coefficient can be determined. researchgate.netinoe.ro

The most critical parameter derived from these measurements is the optical band gap (E_g), which represents the minimum energy required to excite an electron from the valence band to the conduction band. This is a fundamental property that dictates the material's electronic and optical behavior. The analysis of the absorption spectrum allows for the determination of the band gap energy. researchgate.netinoe.ro While specific experimental values for Tl₂O are not detailed in the provided results, computational studies on the closely related Tl₂O₃ have been a subject of interest, with predictions of its band gap being around 0.33 eV, correcting earlier notions of it being a semimetal. semanticscholar.orgtaylorandfrancis.com This underscores the complex electronic nature of thallium oxides and the synergy between experimental optical measurements and theoretical calculations in characterizing their band structure.

Reactivity and Reaction Mechanisms of Dithallium Oxide

Acid-Base Interactions and Hydrolysis Mechanisms

Dithallium oxide is a basic anhydride. americanelements.compilgaardelements.com When dissolved in water, it readily hydrolyzes to form a basic yellow solution of thallium(I) hydroxide (B78521) (TlOH). cymitquimica.com The reaction can be represented as:

Tl₂O(s) + H₂O(l) → 2TlOH(aq)

This behavior is a classic example of a metal oxide acting as a base. The thallium(I) hydroxide formed is a soluble and strong base.

This compound reacts with acids to produce thallium(I) salts. cymitquimica.comamericanelements.com For instance, its reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) yields the corresponding thallium(I) chloride or sulfate. However, the reaction of metallic thallium with these acids is slow due to the low solubility of the resulting thallium(I) salts. tib.eu The reaction with nitric acid (HNO₃) is rapid. britannica.com

The general reaction with an acid (HX) can be written as:

Tl₂O + 2HX → 2TlX + H₂O

Redox Chemistry and Interconversion with Higher Thallium Oxides

Thallium can exist in both +1 and +3 oxidation states, leading to the formation of this compound (Tl₂O) and thallium(III) oxide (Tl₂O₃), respectively. britannica.com this compound can be oxidized to thallium(III) oxide. Conversely, thallium(III) oxide can be reduced to this compound.

The interconversion between these two oxides is a key aspect of thallium's redox chemistry. Thallium(III) oxide can be produced by the oxidation of a thallium(I) salt, such as thallium(I) nitrate (B79036), with chlorine in an aqueous potassium hydroxide solution. echemi.com It is also formed from the oxidation of thallous oxide. wikipedia.org

The reduction of thallium(III) oxide to this compound can be achieved by heating it to 700 °C in the absence of air. cymitquimica.com The balanced chemical equation for this decomposition is:

Tl₂O₃ → Tl₂O + O₂ acs.org

This compound can also be formed by the thermal decomposition of thallium(I) hydroxide at 100 °C. cymitquimica.com

In a basic medium, thallium(III) oxide can be reduced by hydroxylamine, yielding thallium(I) hydroxide and nitrogen gas. The balanced redox reaction is:

Tl₂O₃ + 4NH₂OH → 2TlOH + 2N₂ + 5H₂O sigmaaldrich.com

Surface Reactivity and Catalytic Activity Studies of this compound

The surface of this compound plays a role in its interactions with other substances and its potential catalytic applications.

Adsorption and Desorption Phenomena on this compound Surfaces

The adsorption of molecules onto solid surfaces is a critical step in heterogeneous catalysis. researchgate.net While specific studies on gas adsorption on this compound surfaces are limited, the interaction of thallium species with oxide surfaces has been investigated. For instance, the adsorption of Tl(I) has been studied on various metal oxides like rutile nano-titanium dioxide and gamma-alumina nanoparticles. nih.govamericanelements.com These studies show that pH is a critical factor, with adsorption generally increasing at higher pH values. nih.govamericanelements.com This is attributed to the surface charge of the oxide adsorbents. nih.gov

The formation of a passivating thallium oxide layer on the surface of thallium metal upon exposure to air indicates a strong interaction between thallium and oxygen. pilgaardelements.com This oxide layer protects the metal from further oxidation. pilgaardelements.com

Heterogeneous Catalytic Reaction Pathways Mediated by this compound

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. researchgate.net Metal oxides are commonly used as catalysts. researchgate.net While thallium(III) oxide is noted for its use in organic synthesis and as a catalyst, specific, well-documented examples of this compound as a heterogeneous catalyst are less common. researchgate.netchembk.com There is a theoretical exploration of single-layer Tl₂O as a potential catalyst for the cathode in lithium-oxygen batteries. ethz.ch

Thermal Stability and Decomposition Pathways of this compound

This compound is a thermally stable compound under normal conditions. americanelements.com It has a melting point of 596 °C and a boiling point of 1,080 °C, at which it decomposes. cymitquimica.com When heated strongly in air, it forms from the oxidation of thallium metal. tib.eu

The thermal decomposition of certain thallium compounds can lead to the formation of this compound. For example, the decomposition of thallium(I) hydroxide at 100°C yields this compound and water. cymitquimica.com

2TlOH → Tl₂O + H₂O

Studies on the thermal decomposition of thallium(I) bis-oxalatodiaquaindate(III) monohydrate have shown that at higher temperatures, a mixture of Tl₂O and Tl₂O₃ is formed. ontosight.ai The decomposition of thallium(III) oxide at 875 °C results in the loss of oxygen to form other thallium oxides. wikipedia.orgresearchgate.net

Computational and Theoretical Frameworks for Dithallium Oxide Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational materials science, used extensively to determine the electronic structure and thermodynamic stability of thallium oxides. DFT calculations solve approximations of the Schrödinger equation to map the electron density and derive properties such as band gaps, formation energies, and magnetic ordering. materialsproject.org

Researchers employ various DFT functionals to accurately model these compounds. For many oxide semiconductors, standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate band gaps. materialsproject.orgmaterialsproject.org Consequently, more advanced hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, are often used to achieve better agreement with experimental values. aps.org For instance, studies on similar heavy metal oxides have shown that functionals like PBE0 can provide a good balance between computational cost and accuracy for predicting lattice parameters and electronic properties. mdpi.com The selection of an appropriate functional is critical and is often benchmarked against known experimental data to ensure the reliability of the predictive calculations. aps.orgmdpi.com

DFT studies on thallium-containing compounds have been used to investigate electronic properties and reaction mechanisms. rsc.org For Tl₂O₃, which is known to be a degenerate n-type semiconductor, DFT can elucidate the nature of its conductivity and calculate its band gap. taylorandfrancis.com Calculations for related ternary thallium compounds have successfully predicted their electronic structures, such as identifying a low density of states at the Fermi level, which indicates metallic or semi-metallic character. researchgate.net The stability of different crystallographic phases and the energies of decomposition can also be calculated, providing a theoretical basis for understanding which structures are favored under specific conditions. materialsproject.orgaps.org

Table 1: Application of DFT Functionals in Oxide and Heavy Element Compound Analysis

Functional Type Common Functionals Key Application/Finding Reference
Hybrid Functionals PBE0, HSE06 Improved band gap prediction over standard DFT; good agreement with experimental lattice parameters. aps.orgmdpi.com
GGA PBE, PBESOL Calculation of formation energy, density, and magnetic ordering. Often underestimates band gaps. materialsproject.orgmaterialsproject.org

Molecular Dynamics Simulations for Understanding Dithallium Oxide Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, providing a window into the structural dynamics of materials like this compound. researchgate.net These simulations model the movement of atoms over time by solving Newton's equations of motion, which requires a force field or interatomic potential to describe the forces between atoms.

A key challenge in performing classical MD simulations is the development of a reliable interatomic potential. For thallium(I) oxide, an empirical Buckingham interatomic potential has been developed by fitting its parameters to the known crystal structures of related thallium tellurite (B1196480) compounds. researchgate.net This potential was then validated by successfully optimizing the lattice constants of other Tl(I)-O based compounds, showing good agreement with experimental data. researchgate.net

Once a reliable potential is established, MD simulations can be used to model various phenomena:

Amorphous Structures: Classical MD has been used to generate and analyze the structure of amorphous thallium-based glasses. By simulating the cooling of a liquid melt, researchers can predict the atomic arrangement, coordination numbers, and pair distribution functions of the resulting glass, which can be compared with experimental data from techniques like X-ray diffraction. researchgate.net

Diffusion and Transport: MD is a powerful tool for studying ion transport and diffusion dynamics, which is relevant for understanding conductivity in thallium oxides and their use in applications like solid oxide fuel cells. researchgate.net

Surface Interactions: Ab initio MD, which calculates forces "on the fly" using quantum mechanical methods like DFT, can be used to investigate the interaction of molecules with this compound surfaces. worldscientific.com This is crucial for understanding catalysis, sensor applications, and environmental interactions.

Prediction of Novel this compound Phases and Derivatives

Computational and theoretical frameworks play a role in the discovery and characterization of new materials. While serendipity in the laboratory often leads to new discoveries, theoretical calculations can guide these efforts by predicting the stability of hypothetical structures.

Experimental investigations into the thermal decomposition of thallium nitrate (B79036) have led to the synthesis of previously unknown thallium oxide phases. researchgate.net Under controlled conditions, a novel perovskite-like Tl₂O₃ structure was formed, along with two other highly anion-deficient phases. researchgate.net It was proposed that the perovskite phase results from the reaction of cubic Tl₂O₃ with Tl₂O, which is formed during the decomposition process. researchgate.net

The chemistry of thallium also extends to complex derivatives. For example, novel dithallium(III)-containing polyoxometalates have been synthesized and characterized. researchgate.netacs.org These complex structures, such as [Tl₂Na₂(H₂O)₂(P₂W₁₅O₅₆)₂]¹⁶⁻, showcase the ability of thallium to be incorporated into large, discrete metal-oxide clusters. researchgate.netacs.org Similarly, new ternary thallium tellurides, which are ordered derivatives of the Tl₅Te₃ type structure, have been synthesized. researchgate.net

Computational methods can screen for potential new stable or metastable phases by calculating the formation energies of various candidate structures. Techniques like crystal structure prediction, often combined with DFT calculations, can explore the energy landscape of a given chemical composition to identify low-energy polymorphs that might be synthesizable.

Advanced Applications and Functionalization Strategies Involving Dithallium Oxide

Role in High Refractive Index Glass Science

Dithallium oxide is a key component in the formulation of specialty glasses characterized by a high refractive index. americanelements.comwikipedia.orgamericanelements.com Its inclusion in glass matrices significantly increases the refractive index, a critical property for optical components that need to bend light more effectively. echemi.com These high-refractive-index glasses are essential for manufacturing optical lenses for cameras, microscopes, and other optical instruments, as well as for creating artificial gems. echemi.com

The incorporation of Tl₂O into glass formulations, often alongside other heavy metal oxides, allows for the precise tuning of optical properties. Research has explored various glass systems containing this compound to optimize these characteristics. For instance, thallium-containing optical glass compositions may also include oxides like Germanium dioxide (GeO₂), Tellurium dioxide (TeO₂), Lead(II) oxide (PbO), and Bismuth(III) oxide (Bi₂O₃) to enhance the glass-forming range and durability. wikipedia.orgwikipedia.orgfishersci.atereztech.comamericanelements.comfishersci.pteasychem.orgamericanelements.comnih.gov In some patented formulations, oxides such as Barium oxide (BaO) and Calcium oxide (CaO) are added in small molar percentages to broaden the glass-forming range and improve the solubility of the glass. google.com The resulting materials are crucial for producing lenses with a specific refractive index gradient. google.com

Component OxideRole in Glass FormulationAssociated PubChem CID
This compound (Tl₂O)Primary high refractive index contributor16684203
Germanium dioxide (GeO₂)Glass network former14796
Tellurium dioxide (TeO₂)Conditional glass former, high refractive index62638
Lead(II) oxide (PbO)Increases refractive index and density14827
Bismuth(III) oxide (Bi₂O₃)Increases refractive index, non-toxic alternative to lead14776

Integration of this compound in Functional Thin Film Technologies

This compound serves as a crucial material for the fabrication of functional thin films with applications in optoelectronics. americanelements.com One of its notable uses is in the manufacture of photocells. americanelements.comamericanelements.com Thin films containing thallium compounds exhibit changes in electrical conductivity upon exposure to infrared light, a property that is harnessed in various light-sensing devices. americanelements.com

While this compound itself is used, related thallium compounds like thallium(I) sulfide (B99878) (Tl₂S) are also prominent in this area. americanelements.comwikipedia.org Thin films of Tl₂S, for example, can be produced from a mixture of a citratothallium complex and thiourea, which is then converted to Tl₂S upon heating. wikipedia.org The fundamental properties of this compound make it a valuable precursor and component in developing these photosensitive layers for optoelectronic applications. americanelements.com

This compound as a Component in High-Temperature Superconducting Materials Systems

The field of high-temperature superconductivity has identified this compound as a vital ingredient in several superconducting materials. wikipedia.org Specifically, it is a component in the synthesis of thallium-based cuprate (B13416276) superconductors, such as thallium barium calcium copper oxide (TBCCO). These materials are part of a class of high-temperature superconductors that have complex, layered crystal structures known as perovskites. americanelements.comamericanelements.com

The inclusion of this compound in these systems is critical for achieving their superconducting properties at relatively high temperatures. The precise stoichiometry and processing conditions, including the presence of Tl₂O, dictate the final critical temperature (Tc) and other important superconducting characteristics of the material.

Development of this compound-Based Composites and Nanostructures

Research into advanced materials has led to the development of composites and nanostructures incorporating this compound to leverage its unique properties at the nanoscale. This compound is available in nanopowder form, which facilitates its integration into various composite matrices. americanelements.comamericanelements.com These nanocomposites can be engineered to exhibit enhanced electrical, optical, or electrochemical properties compared to the bulk material.

Potential applications for these advanced materials include the development of novel catalysts, sensors, and components for electronic devices. The high surface area of nanoparticles allows for greater interaction with surrounding materials, opening up possibilities for new functionalities. For instance, combining this compound nanoparticles with materials like graphene oxide or carbon nanotubes could lead to hybrid materials with tailored characteristics for specific technological needs.

Electrochemical Applications of this compound Systems

This compound and related systems exhibit properties that make them suitable for certain electrochemical applications. americanelements.com Although oxide compounds are generally not conductive to electricity, certain perovskite-structured oxides, which can include thallium, are electronically conductive and find use in the cathodes of solid oxide fuel cells (SOFCs) and oxygen generation systems. americanelements.comamericanelements.com

Metal oxides are typically stable and can exhibit ionic conductivity, making them useful in electrochemical applications like fuel cells. americanelements.comamericanelements.com this compound, being a basic anhydride, reacts with acids to form thallium(I) salts, a reactivity that can be relevant in various electrochemical processes. wikipedia.org Its ability to participate in redox reactions further underscores its potential in the design of next-generation energy storage and conversion systems. americanelements.comamericanelements.com

Future Research Directions and Emerging Paradigms in Dithallium Oxide Chemistry

Exploration of Novel and Nontraditional Synthetic Routes

The synthesis of dithallium oxide and related thallium compounds is moving beyond traditional solid-state reactions, which often require high temperatures and can lead to difficulties in controlling product homogeneity. scribd.com Researchers are now investigating a variety of "non-conventional" synthetic routes to gain better control over the material's properties.

Alternative methods being explored include:

Hydrothermal Synthesis: This technique involves carrying out reactions in aqueous solutions at elevated temperatures and pressures. It has been employed for the synthesis of various metal oxides, including those of thallium. researchgate.netnih.gov

Sol-Gel Processes: This method allows for the creation of homogenous materials at lower temperatures by forming a 'sol' (a colloidal suspension of solid particles in a liquid) that then gels to form a solid network. scribd.comacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates and lead to the formation of nanostructured materials, including nanoparticles of thallium(III) oxide. researchgate.net

Electrochemical Methods: These techniques can be used to deposit thin films or nanowires of thallium oxides with controlled thickness and morphology. researchgate.netjuniperpublishers.com

High-Pressure Synthesis: Applying high oxygen pressure during synthesis can lead to the formation of novel ternary silver oxides and other unique oxide structures. mpg.de

In Situ Formation: In some complex systems, thallium ions can be oxidized in situ to form thallium oxide-containing structures, such as in the formation of certain polyoxometalates. researchgate.netresearchgate.net

These novel synthetic approaches aim to produce this compound with tailored properties, such as specific crystalline phases, particle sizes, and morphologies, which are crucial for its application in advanced technologies.

In-Situ Characterization of this compound Formation and Reaction Processes

Understanding the mechanisms of this compound formation and its subsequent reactions is critical for optimizing its synthesis and application. In-situ characterization techniques, which allow for real-time monitoring of chemical processes, are becoming increasingly important in this field.

Key in-situ techniques and their applications include:

Spectroscopic Ellipsometry: This non-destructive optical technique can be used to monitor the chemical pathways of metal oxide formation in ultrathin films in real-time. acs.org

Electrochemical Quartz Crystal Microbalance (EQCM): EQCM can be used for real-time analytical applications to monitor the stoichiometry and phase composition of electrodeposited thin films. juniperpublishers.com

Quantitative Real-Time Polymerase Chain Reaction (qPCR): While not a direct characterization of the compound itself, this technique has been used to study the biological effects of thallium exposure, such as its impact on DNA, which can be an indirect consequence of its chemical reactivity. frontiersin.org

By observing the reaction as it happens, researchers can gain insights into intermediate species, reaction kinetics, and the influence of various parameters on the final product. This knowledge is invaluable for designing more efficient and controlled synthetic processes. For instance, understanding the intermediates in the thermal decomposition of thallium nitrate (B79036) has led to the discovery of new thallium oxide phases. researchgate.net

Computational Design of Advanced this compound Materials

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of materials before they are synthesized. This approach accelerates the discovery and design of advanced materials based on this compound.

DFT calculations are being used to:

Predict Structural and Electronic Properties: Theoretical studies have been conducted to determine the crystal structure, electronic band structure, and topological classification of different phases of this compound. materialsproject.orgmaterialsproject.org For example, calculations have identified a monolayer form of Tl₂O as a two-dimensional semiconductor with a direct band gap and high charge carrier mobility. researchgate.net

Investigate Doping Effects: DFT can be used to study the effect of doping this compound with other elements. For instance, studies have shown that doping with indium can enhance its sensitivity and selectivity as a gas sensor for NO₂. researchgate.net

Simulate Spectroscopic Properties: Computational methods can predict spectroscopic data, such as Raman spectra, which can then be used to identify and characterize the material experimentally. acs.org

Understand Surface Interactions: DFT is employed to model the adsorption of molecules on this compound surfaces, which is crucial for applications in catalysis and sensing. researchgate.net

Develop Interatomic Potentials: The development of accurate interatomic potentials allows for classical molecular dynamics simulations to study the structure of more complex systems, such as thallium tellurite (B1196480) glasses. researchgate.net

The Open Quantum Materials Database (OQMD) is a significant resource that provides free access to a vast number of DFT-calculated crystal structures, aiding in the high-throughput screening of materials like this compound. researchgate.net

This compound in Quantum Materials Research

The unique electronic properties of this compound make it a compelling candidate for research in quantum materials. These materials exhibit quantum mechanical effects at the macroscopic level and have the potential to revolutionize electronics and computing.

Areas of interest include:

Topological Materials: The topological properties of materials are a key focus of modern condensed matter physics. While some calculations suggest that certain phases of this compound are topologically trivial, the search for topological phases in thallium-based oxides continues. materialsproject.orgmaterialsproject.org

Two-Dimensional (2D) Materials: Theoretical studies have proposed the existence of a stable single layer of Tl₂O. researchgate.net This 2D material is predicted to be a semiconductor with high electronic mobility, making it a promising candidate for next-generation electronic devices. researchgate.net

Spintronics: The study of heterostructures involving this compound, such as Tl₂O/PtS₂, has revealed interesting spintronic properties, including the Rashba effect, which could be exploited in spin-based electronics. acs.org

The exploration of this compound in the context of quantum materials is still in its early stages, but theoretical predictions suggest a promising future for this compound in the development of novel quantum technologies.

Development of this compound for Sustainable Technologies

The unique properties of this compound also position it as a material of interest for various sustainable technologies, particularly in the fields of energy and environmental science.

Potential applications include:

Catalysis: Metal oxides are widely used as catalysts. mdpi.com this compound's catalytic properties are being explored for various chemical reactions, including the oxidation of carbon monoxide and the reduction of nitrogen oxides. ontosight.ai

Energy Storage and Conversion: Metal oxides are crucial components in batteries and fuel cells. americanelements.com For example, certain perovskite-structured oxides exhibit electronic conductivity, making them suitable for use in the cathodes of solid oxide fuel cells. americanelements.com While direct applications of this compound in this area are still under investigation, its properties suggest potential.

Thermoelectrics: Theoretical studies have indicated that monolayer Tl₂O could be a promising 2D thermoelectric material due to its ultralow lattice thermal conductivity. researchgate.net

Sensors: As mentioned earlier, doped this compound shows promise as a highly selective and sensitive gas sensor, which is a critical component of environmental monitoring technologies. researchgate.net

Green Chemistry: The development of more efficient and environmentally friendly synthetic methods for this compound, such as those that reduce waste and energy consumption, aligns with the principles of green chemistry. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.